molecular formula C12H8S2 B073380 5-(3-Buten-1-ynyl)-2,2'-bithiophene CAS No. 1134-61-8

5-(3-Buten-1-ynyl)-2,2'-bithiophene

Cat. No. B073380
Key on ui cas rn: 1134-61-8
M. Wt: 216.3 g/mol
InChI Key: GWAIEOFEEWQORO-UHFFFAOYSA-N
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Patent
US05753692

Procedure details

5-(4-chloro-1-butynyl)-2,2'-bithiophene was dissolved in ethanol. KOH dissolved in ethanol was then added in and heated at 75° C. for 15 minutes. The remaining process was as described in procedure(a) and the same product was obtained. The yield was above 90%.
Name
5-(4-chloro-1-butynyl)-2,2'-bithiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]#[C:5][C:6]1[S:10][C:9]([C:11]2[S:12][CH:13]=[CH:14][CH:15]=2)=[CH:8][CH:7]=1.[OH-].[K+]>C(O)C>[C:5]([C:6]1[S:10][C:9]([C:11]2[S:12][CH:13]=[CH:14][CH:15]=2)=[CH:8][CH:7]=1)#[C:4][CH:3]=[CH2:2] |f:1.2|

Inputs

Step One
Name
5-(4-chloro-1-butynyl)-2,2'-bithiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC#CC1=CC=C(S1)C=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added in and
CUSTOM
Type
CUSTOM
Details
the same product was obtained

Outcomes

Product
Name
Type
Smiles
C(#CC=C)C1=CC=C(S1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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